benzyl(1,3-thiazol-5-ylmethyl)amine
CAS No.: 355008-63-8
Cat. No.: VC11503067
Molecular Formula: C11H12N2S
Molecular Weight: 204.29 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 355008-63-8 |
---|---|
Molecular Formula | C11H12N2S |
Molecular Weight | 204.29 g/mol |
IUPAC Name | 1-phenyl-N-(1,3-thiazol-5-ylmethyl)methanamine |
Standard InChI | InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2 |
Standard InChI Key | CLKFVCVNPULACL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CNCC2=CN=CS2 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The molecular structure of benzyl(1,3-thiazol-5-ylmethyl)amine comprises a 1,3-thiazole core substituted at the 5-position with a methylene-linked benzylamine group. Key structural descriptors include:
-
Molecular Formula: C₁₁H₁₂N₂S
-
SMILES: C1=CC=C(C=C1)CNCC2=CN=CS2
-
InChI: InChI=1S/C11H12N2S/c1-2-4-10(5-3-1)6-12-7-11-8-13-9-14-11/h1-5,8-9,12H,6-7H2
The thiazole ring’s electron-rich sulfur and nitrogen atoms contribute to its aromaticity, while the benzyl moiety introduces hydrophobic interactions critical for membrane permeability in biological systems.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, essential for mass spectrometry-based identification, vary with adduct formation:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 205.07939 | 143.1 |
[M+Na]⁺ | 227.06133 | 155.7 |
[M+NH₄]⁺ | 222.10593 | 153.0 |
[M-H]⁻ | 203.06483 | 148.0 |
These data facilitate analytical workflows in metabolomics and drug discovery .
Synthetic Methodologies
Alternative Pathways
Nucleophilic substitution of 5-chloromethyl-1,3-thiazole with benzylamine represents another plausible route. This method, employed in synthesizing structurally related N-(5-R-benzyl-1,3-thiazol-2-yl)carboxamides, typically proceeds in polar aprotic solvents (e.g., DMF) with base catalysis .
Analytical and Computational Perspectives
Mass Spectrometric Profiling
The CCS values (Table 1) enable differentiation of adducts in high-resolution mass spectrometry (HRMS). For example, the [M+H]⁺ ion at m/z 205.07939 exhibits a CCS of 143.1 Ų, aiding metabolite identification in complex matrices .
In Silico Drug Likeness
Computational models predict favorable drug-likeness:
-
LogP: ~2.1 (moderate lipophilicity).
-
H-Bond Donors/Acceptors: 1/3, aligning with Lipinski’s rules. These properties suggest oral bioavailability potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume